5,6-Diaminouracil semisulfate
Description
Overview of the Significance of Uracil (B121893) Derivatives in Chemical and Biological Sciences
Uracil and its analogues are a critical class of bioactive pyrimidine (B1678525) derivatives, with uracil itself being one of the four fundamental nucleobases in ribonucleic acid (RNA). rsc.org The functionalization of the pyrimidine ring at various positions leads to a wide array of uracil derivatives with diverse molecular arrangements and biological activities. rsc.org These derivatives are integral components of many natural compounds, including vitamins and antibiotics. researchgate.net In the realm of biochemistry, the ability of uracil derivatives to form hydrogen bonds is crucial, as these interactions dictate the self-assembly of vital biological macromolecules like proteins and nucleic acids. rsc.org
The versatility of the pyrimidine structure has enabled the synthesis of numerous analogues that are pivotal in medicinal chemistry. researchgate.net Uracil derivatives have demonstrated a broad spectrum of pharmacological effects, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. rsc.orgresearchgate.net For instance, the well-known compound 5-fluorouracil, a derivative of uracil, serves as an anticancer drug by inhibiting RNA synthesis. wikipedia.org Furthermore, uracil derivatives are investigated for their potential as inhibitors of various enzymes, highlighting their importance in drug design and development. wikipedia.orgmdpi.comnih.gov The ongoing research in this field focuses on synthesizing novel uracil-based molecules with enhanced physicochemical properties, such as solubility and stability, to broaden their therapeutic applications. rsc.org
Research Trajectories of 5,6-Diaminouracil (B14702): A Historical Perspective
Research into 5,6-diaminouracil has a long history, with early preparations of its bisulfite salt dating back to the work of Traube in 1900, and later modified by others. orgsyn.org The synthesis of the hydrochloride and sulfate (B86663) salts was also described in these early studies. orgsyn.org A significant portion of the historical research has focused on its role as a key intermediate in the synthesis of other important heterocyclic compounds. For instance, early work in the mid-20th century explored the reactions of 1,3-dimethyl-5,6-diaminouracil. acs.org
Historically, a common synthetic route to 5,6-diaminouracil involves the nitrosation of 6-aminouracil (B15529), followed by reduction of the resulting 6-amino-5-nitrosouracil. orgsyn.orgmdpi.com Various reducing agents have been employed over the years, including sodium hydrosulfite and ammonium (B1175870) sulfide. orgsyn.orgprepchem.com Another method involves the acetylation of uric acid followed by hydrolysis, though this has been met with variable success on a larger scale. orgsyn.org The compound has long been recognized as a valuable precursor for creating fused pyrimidine systems, such as purines and pteridines, which are of significant biological interest. researchgate.netresearchgate.net
Contemporary Research Relevance of 5,6-Diaminouracil Semisulfate and Related Structures
In contemporary research, 5,6-diaminouracil and its salts, including the semisulfate, continue to be highly relevant as versatile building blocks in synthetic and medicinal chemistry. vulcanchem.comresearchgate.net A primary focus of modern research is its use in the synthesis of substituted xanthine (B1682287) derivatives, which are recognized as important bioactive molecules. researchgate.netnih.govfrontiersin.org These xanthine derivatives are often pursued for their potential as enzyme inhibitors, with applications in treating conditions like type 2 diabetes. frontiersin.org
Modern synthetic strategies often employ 5,6-diaminouracil derivatives in condensation reactions with carboxylic acids or aldehydes to construct the core structure of 8-substituted xanthines. nih.govfrontiersin.org Recent advancements have focused on developing more efficient, regioselective, and environmentally friendly synthetic methods. mdpi.comnih.gov For example, the use of novel coupling reagents has allowed for the rapid and high-yield synthesis of 6-amino-5-carboxamidouracils, key intermediates for xanthines, under mild conditions. nih.gov Furthermore, 5,6-diaminouracil serves as a scaffold for creating novel fused heterocyclic systems, which are then evaluated for a range of biological activities, including as anticancer agents that target enzymes like Topoisomerase II. mdpi.comtandfonline.com The compound's ability to act as a precursor for a wide variety of complex molecules ensures its continued importance in the development of new therapeutic agents and materials. researchgate.netresearchgate.netacs.org
Interactive Data Tables
Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄N₈O₈S | nih.gov |
| Molecular Weight | 382.31 g/mol | nih.govkingdraw.com |
| Form | Powder | sigmaaldrich.com |
| Melting Point | >260 °C (decomposes) | sigmaaldrich.comchembk.com |
| Solubility | The hydrochloride salt is appreciably soluble in water, while the sulfate salt is only slightly soluble. | orgsyn.org |
Chemical Properties and Identifiers of this compound
| Property | Value | Source(s) |
| IUPAC Name | 5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid | nih.gov |
| CAS Number | 63981-35-1 | nih.govkingdraw.com |
| Parent CAS | 3240-72-0 | nih.govkingdraw.com |
| Hydrogen Bond Donor Count | 10 | kingdraw.com |
| Hydrogen Bond Acceptor Count | 12 | kingdraw.com |
| Component Compounds | CID 76726 (5,6-Diaminouracil), CID 1118 (Sulfuric Acid) | nih.gov |
Properties
IUPAC Name |
5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6N4O2.H2O4S/c2*5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4/h2*5H2,(H4,6,7,8,9,10);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZPGHXQOXIBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)N.C1(=C(NC(=O)NC1=O)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N8O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3240-72-0 (Parent) | |
| Record name | Uracil, 5,6-diamino-, hemisulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063981351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80981606 | |
| Record name | Sulfuric acid--5,6-diaminopyrimidine-2,4-diol (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80981606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63981-35-1 | |
| Record name | Uracil, 5,6-diamino-, hemisulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063981351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid--5,6-diaminopyrimidine-2,4-diol (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80981606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dioxo-1H,3H-pyrimidine-5,6-diammonium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Advanced Synthesis of 5,6 Diaminouracil and Its Derivatives
Historical Development of 5,6-Diaminouracil (B14702) Synthesis Routes
The synthesis of 5,6-diaminouracil has a rich history intertwined with the development of purine (B94841) chemistry. Early and classical methods laid the groundwork for the production of this essential building block.
A foundational approach, often referred to as the Traube synthesis, has been a cornerstone in the preparation of purine derivatives for over a century. researchgate.netrsc.org This classical route typically begins with the nitrosation of 6-aminouracil (B15529) to form 6-amino-5-nitrosouracil. The subsequent reduction of the nitroso group yields 5,6-diaminouracil. orgsyn.org
Historically, various reducing agents have been employed for this critical reduction step. One of the earliest methods involved the use of ammonium (B1175870) sulfide. orgsyn.org Another established method utilizes sodium hydrosulfite (sodium dithionite) to reduce the nitroso intermediate, forming the bisulfite salt of 5,6-diaminouracil. orgsyn.org This salt can then be converted to the hydrochloride or sulfate (B86663) salt. orgsyn.org The sulfate salt is noted for its slight solubility in water, which can be advantageous for isolation. orgsyn.org
Another historical approach involves the catalytic hydrogenation of the nitroso compound. The use of Adams catalyst (platinum dioxide) was an early example of this strategy. orgsyn.org These historical methods, while effective, often involved multiple steps and could sometimes result in lower yields or the need for extensive purification.
An alternative historical route to 5,6-diaminouracil starts from uric acid. This method involves the acetylation of uric acid followed by hydrolysis of the resulting acetyl derivative. orgsyn.org However, attempts to scale up this particular preparation have been met with challenges. orgsyn.org
The following table summarizes the key historical synthetic transformations for obtaining 5,6-diaminouracil:
| Starting Material | Key Reagents | Intermediate | Product |
| 6-Aminouracil | Sodium Nitrite, Acetic Acid | 6-Amino-5-nitrosouracil | 5,6-Diaminouracil |
| 6-Amino-5-nitrosouracil | Ammonium Sulfide | - | 5,6-Diaminouracil |
| 6-Amino-5-nitrosouracil | Sodium Hydrosulfite | 5,6-Diaminouracil bisulfite | 5,6-Diaminouracil |
| 6-Amino-5-nitrosouracil | H₂, Adams Catalyst | - | 5,6-Diaminouracil |
| Uric Acid | Acetic Anhydride, Hydrolysis | Acetylated Uric Acid Derivative | 5,6-Diaminouracil |
Modern Synthetic Strategies for 5,6-Diaminouracil and its Salts
Modern synthetic chemistry continues to refine the preparation of 5,6-diaminouracil and its salts, aiming for higher yields, improved purity, greater efficiency, and more environmentally benign processes.
A significant advancement involves the catalytic hydrogenation of 5-nitroso-6-aminouracil in an alkaline medium. google.comgoogle.com This method offers high purity and excellent yields of 5,6-diaminouracil. google.com The process utilizes a catalyst, such as palladium on a support or Raney nickel, in the presence of an inorganic base like sodium hydroxide. google.com This approach avoids the use of reagents like sodium dithionite, which can introduce impurities.
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating organic reactions. While often applied to the subsequent cyclization steps to form xanthines, the principles of microwave heating can be applied to improve the efficiency of the reduction of the nitroso intermediate as well. semanticscholar.orgasianpubs.org
The synthesis of isotopically labeled 5,6-diaminouracil is crucial for metabolic studies and as tracers. For instance, [1,3-¹⁵N₂]-5,6-diaminouracil has been synthesized in a three-step process starting from [¹⁵N₂]urea. rsc.org Similarly, [2-¹⁴C]-5,6-diaminouracil can be prepared from [2-¹⁴C]urea. rsc.org These labeled compounds are then used to produce isotopically labeled xanthines and other derivatives. rsc.org
The table below highlights some of the modern approaches to 5,6-diaminouracil synthesis:
| Starting Material | Key Reagents/Conditions | Advantage |
| 5-Nitroso-6-aminouracil | Catalytic Hydrogenation (e.g., Pd/C, Raney Ni), Inorganic Base | High purity and yield |
| [¹⁵N₂]Urea | Multi-step synthesis | Production of isotopically labeled 5,6-diaminouracil |
| [¹⁴C]Urea | Multi-step synthesis | Production of isotopically labeled 5,6-diaminouracil |
Derivatization Approaches for 5,6-Diaminouracil Analogues
5,6-Diaminouracil is a versatile precursor for a vast number of derivatives, primarily through reactions involving the two adjacent amino groups. These reactions allow for the construction of fused heterocyclic systems and the introduction of various substituents.
The most prominent application of 5,6-diaminouracil is in the synthesis of xanthines, a class of compounds that includes naturally occurring stimulants like caffeine (B1668208) and theophylline (B1681296). frontiersin.orgnih.gov The general strategy involves the condensation of 5,6-diaminouracil with a one-carbon synthon to form the imidazole (B134444) ring fused to the pyrimidine (B1678525) core.
Several methods are employed for this transformation:
Reaction with Carboxylic Acids: 5,6-Diaminouracil derivatives can be coupled with carboxylic acids using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl) to form an intermediate 5-carboxamidouracil. frontiersin.orgnih.gov Subsequent cyclization, often under basic conditions, yields the 8-substituted xanthine (B1682287). A more recent and efficient coupling reagent is COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which allows for rapid and high-yielding synthesis of the amide intermediate. frontiersin.orgnih.gov
Reaction with Aldehydes: Condensation with aldehydes forms an intermediate imine (a Schiff base), which can then undergo oxidative cyclization to produce the 8-substituted xanthine. frontiersin.orgnih.gov
Reaction with Formic Acid or Formamide (B127407): The classical Traube synthesis often uses formic acid to produce 8-unsubstituted xanthines. rsc.orgsemanticscholar.orgasianpubs.org This typically involves the formation of an intermediate formamide followed by cyclization. semanticscholar.orgasianpubs.org
Reaction with Orthoesters: Triethyl orthoformate is another effective reagent for the synthesis of 8-unsubstituted xanthines from 5,6-diaminouracil derivatives, often facilitated by microwave irradiation. semanticscholar.orgasianpubs.org
The following table provides examples of reagents used to synthesize xanthine derivatives from 5,6-diaminouracil:
| Reagent Type | Specific Example | Resulting Xanthine |
| Carboxylic Acid + Coupling Agent | Various Carboxylic Acids + COMU | 8-Substituted Xanthines |
| Aldehyde | Various Aldehydes | 8-Substituted Xanthines |
| Formic Acid Derivative | Formic Acid, Formamide | 8-Unsubstituted Xanthines |
| Orthoester | Triethyl Orthoformate | 8-Unsubstituted Xanthines |
Beyond xanthines, 5,6-diaminouracil is a precursor to other fused pyrimidine systems. The reactivity of the diamino moiety allows for condensation with a variety of dicarbonyl compounds or their equivalents to form different heterocyclic rings fused to the uracil (B121893) core.
For example, reaction with α-dicarbonyl compounds can lead to the formation of pteridine (B1203161) derivatives. The reaction of 1,3-dimethyl-5,6-diaminouracil with various reagents has been shown to produce a range of fused systems. acs.org These reactions are crucial for creating structurally diverse molecules with potential biological activities. researchgate.net
To create a wider range of xanthine analogues and other derivatives, it is often necessary to first introduce substituents on the N1 and N3 positions of the uracil ring. These substitutions are typically performed on a precursor like 6-aminouracil before the nitrosation and reduction steps.
Alkylation reactions are commonly used to introduce alkyl groups at these positions. For instance, 1,3-dialkyl-5,6-diaminouracils are key intermediates for synthesizing xanthines like caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine). semanticscholar.orgasianpubs.org The synthesis of these N-substituted derivatives allows for fine-tuning the pharmacological properties of the final products. orgsyn.org
While the primary use of 5,6-diaminouracil involves reactions at the amino groups, the broader class of 5,6-disubstituted uracils has been explored for various biological activities. The synthesis of these compounds often involves building the pyrimidine ring from acyclic precursors or modifying existing uracil scaffolds. Although not a direct derivatization of the diamino compound itself, the synthetic strategies for creating a variety of 5,6-disubstituted uracils are relevant to the broader chemical space around this core structure. The development of specific inhibitors often involves creating libraries of compounds with diverse substituents at the 5 and 6 positions to probe structure-activity relationships.
Reaction Optimization in the Synthesis of 5,6-Diaminouracil Analogues
The efficient synthesis of 5,6-diaminouracil analogues, particularly 6-amino-5-carboxamidouracils, is crucial as they are key precursors for biologically active 8-substituted xanthines. frontiersin.orgnih.gov Research has focused on optimizing reaction conditions to improve yields, reduce reaction times, and ensure regioselectivity. frontiersin.orgnih.gov
A significant advancement in this area involves the use of modern coupling reagents to facilitate the condensation of 5,6-diaminouracil derivatives with various carboxylic acids. frontiersin.orgresearchgate.net One highly effective method employs (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) as a coupling reagent. researchgate.netnih.gov This approach has proven to be a practical and efficient route for producing 6-amino-5-carboxamidouracils. frontiersin.org
Optimization studies have demonstrated that using COMU in the presence of a base, such as diisopropylethylamine (DIPEA), in a solvent like dimethylformamide (DMF) at room temperature leads to excellent results. nih.gov These optimized conditions are notable for their speed, often leading to the precipitation of pure products within 5 to 10 minutes. frontiersin.orgresearchgate.net The method is versatile, tolerating a variety of substituted 5,6-diaminouracil and carboxylic acid starting materials, and consistently produces high isolated yields, often exceeding 80%. frontiersin.orgnih.gov
A key aspect of this optimized reaction is its high regioselectivity. The process exclusively yields the 5-carboxamido derivatives over the 6-carboxamido isomers. This has been unambiguously confirmed through single X-ray crystallography and multidimensional NMR experiments. frontiersin.orgnih.gov This level of control is a significant improvement over other methods, such as those using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) or the activation of carboxylic acids to their chloride forms. frontiersin.orgnih.gov
The general optimized procedure involves adding a DMF solution of the 5,6-diaminouracil derivative and DIPEA to a DMF solution of the carboxylic acid and COMU. nih.gov After a short reaction time at room temperature, the addition of water induces the precipitation of the desired product, which can then be isolated by filtration. nih.gov
The table below summarizes the research findings on the optimized synthesis of various 5,6-diaminouracil analogues using the COMU-based method.
| Starting 5,6-Diaminouracil Derivative | Carboxylic Acid Derivative | Product | Yield (%) | Reference |
| 1,3-dimethyl-5,6-diaminouracil | Phenylpropiolic acid | N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylpropiolamide | 85 | nih.gov |
| 3-Ethyl-5,6-diaminouracil | Phenylpropiolic acid | N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylpropiolamide | 85 | nih.gov |
| 3-(Prop-2-yn-1-yl)-5,6-diaminouracil | 3-(3,4-Diethoxyphenyl)propiolic acid | N-(6-Amino-2,4-dioxo-3-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-diethoxyphenyl)propiolamide | 79 | nih.gov |
| 1,3-Dibutyl-5,6-diaminouracil | 3-Phenylpropiolic acid | N-(6-Amino-1,3-dibutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylpropiolamide | 88 | nih.gov |
| 1,3-Dibutyl-5,6-diaminouracil | 3-(4-Methoxyphenyl)propiolic acid | N-(6-Amino-1,3-dibutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(4-methoxyphenyl)propiolamide | 89 | nih.gov |
| 1,3-Dibutyl-5,6-diaminouracil | 3-(3,4-Diethoxyphenyl)propiolic acid | N-(6-Amino-1,3-dibutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-diethoxyphenyl)propiolamide | 92 | nih.gov |
| 1,3-Dibutyl-5,6-diaminouracil | 4-Phenylbut-3-ynoic acid | N-(6-Amino-1,3-dibutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-phenylbut-3-ynamide | 90 | nih.gov |
Advanced Structural Characterization and Spectroscopic Analysis of 5,6 Diaminouracil and Its Derivatives
Vibrational Spectroscopy Applications: Infrared (IR) and Raman Analysis
The molecular vibrations of 5,6-diaminouracil (B14702) have been investigated in its polycrystalline form at room temperature using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. nih.gov The interpretation of these spectra is complex due to the molecule's relatively low symmetry and the presence of multiple functional groups capable of hydrogen bonding. However, by combining experimental data with theoretical calculations, a comprehensive assignment of the vibrational modes can be achieved. nih.gov
FT-IR spectroscopy is particularly sensitive to polar functional groups, making it well-suited for identifying the vibrations of the C=O, N-H, and C-N bonds within the 5,6-diaminouracil molecule. Conversely, Raman spectroscopy is more sensitive to non-polar bonds and provides complementary information, particularly about the C-C and C=C vibrations of the pyrimidine (B1678525) ring. nih.gov The combined use of both techniques allows for a more complete vibrational analysis.
A study on 6-aminouracil (B15529) tetracyanonickelate complexes, which feature 6-aminouracil as a ligand, demonstrated the use of FT-IR and FT-Raman to understand the coordination of the molecule. hacettepe.edu.tr The spectral data suggested that the amino groups of 6-aminouracil were not directly involved in coordination with the metal ions, highlighting the utility of vibrational spectroscopy in determining binding modes in more complex systems. hacettepe.edu.tr
Interactive Table: Key FT-IR and FT-Raman Vibrational Frequencies of 5,6-Diaminouracil
| Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (FT-Raman) | Assignment |
| 3435 | Very Strong | Medium | NH₂ asymmetric stretching |
| 3330 | Strong | Medium | NH₂ symmetric stretching |
| 3215 | Strong | - | N-H stretching |
| 1675 | Very Strong | Medium | C=O stretching |
| 1625 | Strong | Strong | NH₂ scissoring |
| 1570 | Strong | - | C=C stretching |
| 1445 | Medium | - | Ring stretching |
| 1250 | Medium | Medium | C-N stretching |
| 850 | Medium | Weak | Ring breathing |
| 585 | Medium | - | C=O in-plane bending |
Data sourced from Krishnakumar & Ramasamy (2007). nih.gov
Normal Coordinate Analysis and Potential Energy Distribution
To obtain a more detailed and quantitative understanding of the vibrational modes of 5,6-diaminouracil, Normal Coordinate Analysis (NCA) is employed. nih.gov This computational method relates the observed vibrational frequencies to the molecular geometry and force constants of the chemical bonds. NCA is typically performed in conjunction with quantum chemical calculations, such as those based on Density Functional Theory (DFT). nih.gov
For 5,6-diaminouracil, a full structure optimization and force field calculation can be performed using DFT with standard basis sets like B3LYP/6-31G* and B3LYP/6-311+G**. nih.gov The calculated force field is then transformed to natural internal coordinates and scaled using a set of established scale factors to improve agreement with experimental data. nih.gov
The Potential Energy Distribution (PED) is a crucial output of NCA. It provides a percentage contribution of each internal coordinate (e.g., bond stretching, angle bending) to a particular normal mode of vibration. This allows for a precise and unambiguous assignment of the vibrational bands observed in the IR and Raman spectra. For example, a band might be assigned as being 80% N-H stretching and 15% C-N stretching, providing a much deeper insight than a simple group frequency assignment.
The comparison of the simulated IR and Raman spectra, predicted from the calculated intensities, with the experimental spectra provides a powerful validation of the computational method's ability to accurately describe the vibrational modes of the molecule. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the molecular structure of 5,6-diaminouracil and its derivatives in solution. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of the molecular skeleton and the nature of the substituents.
In the case of 6-amino-5-carboxamidouracil derivatives, ¹H NMR spectra have been used to determine the ratio of cis- and trans-amide conformers in solution. nih.gov The chemical shifts of the protons, particularly those of the amide and amino groups, are sensitive to the conformation of the molecule. For example, in a study of various 6-amino-5-carboxamidouracil derivatives, the ratio of trans to cis conformers was determined by integrating the corresponding ¹H NMR signals in DMSO-d₆. nih.gov
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for a 6-amino-5-carboxamidouracil Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N1-H | ~10.5 | - |
| N3-H | ~10.8 | - |
| C2=O | - | ~151 |
| C4=O | - | ~162 |
| C5 | - | ~98 |
| C6 | - | ~153 |
| 5-NH₂ | ~6.5 | - |
| 6-NH (amide) | ~8.0 - 9.0 | - |
Note: These are approximate chemical shift ranges based on data for related uracil (B121893) derivatives and can vary depending on the specific derivative and solvent.
Dynamic and Two-Dimensional NMR Spectroscopy in Uracil Chemistry
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying dynamic processes such as conformational changes and chemical exchange. In the context of 6-amino-5-carboxamidouracil derivatives, DNMR has been used to investigate the rotational barrier around the amide bond. nih.gov By monitoring the NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of rotation increases, allowing for the calculation of the activation energy of the process.
Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Exchange Spectroscopy (EXSY), provide further insights into the structure and dynamics of these molecules. nih.gov NOESY experiments can be used to identify protons that are close in space, which is useful for determining the conformation of the molecule. For instance, NOESY spectra of 6-amino-5-carboxamidouracil derivatives have been used to distinguish between the amino groups of different amide conformers at low temperatures. nih.gov
EXSY experiments are particularly useful for studying chemical exchange processes. nih.gov The presence of cross-peaks between signals in an EXSY spectrum indicates that the corresponding nuclei are exchanging between different chemical environments. In the study of 6-amino-5-carboxamidouracil derivatives, EXSY experiments confirmed a chemical exchange mechanism, likely due to the rotation around the amide bond. nih.gov
Mass Spectrometry Techniques in 5,6-Diaminouracil Research
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of 5,6-diaminouracil and for gaining structural information through the analysis of its fragmentation patterns.
In its most basic application, MS provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula. nih.gov
The fragmentation of 5,6-diaminouracil in the mass spectrometer provides valuable structural information. As an amine-substituted uracil, characteristic fragmentation patterns can be expected. libretexts.org Alpha-cleavage is a common fragmentation pathway for amines, where the bond between the carbon atom alpha to the nitrogen and an adjacent carbon is broken. libretexts.org For 5,6-diaminouracil, this could involve the cleavage of bonds within the pyrimidine ring. The stable aromatic nature of the uracil ring would likely lead to the formation of a prominent molecular ion peak. libretexts.org
The fragmentation of uracil derivatives often involves the loss of small neutral molecules such as CO, HCN, and HNCO. The presence of two amino groups in 5,6-diaminouracil would likely influence the fragmentation pathways, potentially leading to the loss of NH₃ or NH₂ radicals. The analysis of these fragmentation patterns can help to confirm the structure of the molecule and to distinguish it from its isomers.
X-ray Crystallography Studies of 5,6-Diaminouracil Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of 5,6-diaminouracil and its derivatives.
While a crystal structure for 5,6-diaminouracil semisulfate was not found in the reviewed literature, studies on closely related derivatives provide valuable insights into the likely structural features. For example, the crystal structure of a 6-amino-5-carboxamidouracil derivative has been determined, revealing the planarity of the uracil ring and the conformation of the amide substituent. nih.gov This study also highlighted the importance of intermolecular hydrogen bonding in the crystal packing. nih.gov
In the crystal structures of uracil derivatives, hydrogen bonding plays a significant role in the formation of supramolecular assemblies. acs.org The N-H groups of the uracil ring and the amino substituents act as hydrogen bond donors, while the carbonyl oxygens act as acceptors. These interactions can lead to the formation of various hydrogen-bonded motifs, such as dimers and tapes. acs.org The specific hydrogen bonding patterns are influenced by the nature and position of the substituents on the uracil ring.
Computational Chemistry and Molecular Modeling for Structural Insights
Computational chemistry and molecular modeling are powerful tools that complement experimental techniques in the structural analysis of 5,6-diaminouracil. These methods can be used to predict molecular geometries, vibrational frequencies, NMR chemical shifts, and other properties, providing valuable insights that can aid in the interpretation of experimental data.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. nih.gov As discussed in the context of vibrational spectroscopy, DFT calculations can be used to optimize the geometry of 5,6-diaminouracil and to calculate its vibrational frequencies. nih.gov The good agreement between the calculated and experimental vibrational spectra validates the accuracy of the computed molecular structure. nih.gov
Molecular modeling can also be used to study the conformational landscape of flexible molecules. For derivatives of 5,6-diaminouracil with flexible side chains, computational methods can be used to identify the most stable conformers and to calculate the energy barriers for rotation around single bonds. This information is particularly useful for interpreting dynamic NMR data. nih.gov
Furthermore, computational methods can be used to predict NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts that would be observed in an NMR experiment. These predictions can be used to aid in the assignment of complex NMR spectra and to confirm proposed structures.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been successfully employed to investigate the structural and vibrational properties of 5,6-diaminouracil. nih.gov These computational studies involve the optimization of the molecular structure to find its lowest energy conformation, followed by the calculation of its vibrational frequencies.
One such study utilized the B3LYP functional with the 6-31G* and 6-311+G** basis sets to perform a full structure optimization and force field calculation for 5,6-diaminouracil. nih.gov The calculated vibrational frequencies were then used to interpret the experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra of the compound in a polycrystalline sample at room temperature. nih.gov The comparison between the simulated and experimental spectra allows for a detailed assignment of the observed vibrational modes. nih.gov
The DFT force field, when transformed to natural internal coordinates and corrected with a set of established scale factors, has been shown to be transferable to 5,6-diaminouracil, providing a reliable prediction of its infrared and Raman spectra. nih.gov This computational approach is crucial for understanding the nuances of the molecular vibrations, which are influenced by the compound's structure and intermolecular interactions. nih.gov
Furthermore, DFT calculations have been applied to derivatives of 5,6-diaminouracil, such as 6-amino-5-carboxamidouracils, to elucidate their complex structural features. nih.gov These studies, often combined with experimental techniques like dynamic and two-dimensional NMR spectroscopy and X-ray analysis, help in understanding phenomena such as the presence of different conformers or tautomers in solution. nih.gov
Below is an interactive data table summarizing the computational methods used in the DFT analysis of 5,6-diaminouracil.
| Computational Method | Functional | Basis Set | Application |
| Density Functional Theory | B3LYP | 6-31G* | Full structure optimization and force field calculations for the interpretation of FT-IR and FT-Raman spectra of 5,6-diaminouracil. nih.gov |
| Density Functional Theory | B3LYP | 6-311+G** | Full structure optimization and force field calculations for the interpretation of FT-IR and FT-Raman spectra of 5,6-diaminouracil. nih.gov |
Molecular Symmetry Analysis
The molecular symmetry of 5,6-diaminouracil plays a fundamental role in determining its spectroscopic properties, particularly its vibrational spectra. The symmetry of a molecule is described by its point group, which dictates the selection rules for infrared and Raman spectroscopy.
For a related compound, 6-aminouracil, a detailed vibrational analysis based on the Cs point group has been reported. In this case, the molecule is assumed to be planar, and its 36 fundamental vibrational modes are classified into 25 in-plane vibrations (A' symmetry) and 11 out-of-plane vibrations (A'' symmetry). All of these modes are active in both infrared and Raman spectroscopy.
While a definitive assignment of the point group for 5,6-diaminouracil from the available literature is not explicit, the structural optimization performed in DFT calculations suggests a planar or near-planar geometry for the pyrimidine ring. nih.gov Assuming a planar structure, the molecule would likely belong to the Cs point group. In this scenario, the plane of the molecule would be the sole symmetry element.
Under Cs symmetry, the vibrational modes of 5,6-diaminouracil can be categorized into two symmetry species:
A' (in-plane): These vibrations occur within the plane of the molecule and are symmetric with respect to the plane of symmetry.
A'' (out-of-plane): These vibrations occur perpendicular to the molecular plane and are antisymmetric with respect to the plane of symmetry.
The classification of vibrational modes based on molecular symmetry is essential for the accurate assignment of spectral bands observed in FT-IR and FT-Raman experiments. The combination of DFT calculations and molecular symmetry analysis provides a robust framework for the comprehensive structural characterization of 5,6-diaminouracil and its derivatives. nih.gov
The following table provides a general classification of vibrational modes for a molecule with Cs symmetry, applicable to 5,6-diaminouracil assuming a planar structure.
| Symmetry Species | Type of Vibration | Spectroscopic Activity |
| A' | In-plane | IR Active, Raman Active |
| A'' | Out-of-plane | IR Active, Raman Active |
Chemical Reactivity and Transformation Mechanisms of 5,6 Diaminouracil
Condensation Reactions with Carbonyl Compounds
5,6-Diaminouracil (B14702) readily undergoes condensation reactions with a variety of carbonyl compounds, a process that serves as a foundational step for the construction of more complex molecular architectures. The reactivity of the two amino groups is differential, with the 5-amino group generally exhibiting greater nucleophilicity.
The reaction with aromatic aldehydes leads to the formation of Schiff bases, specifically 5-(arylidene-amino)-6-aminouracils. frontiersin.org This reaction typically proceeds through the nucleophilic attack of the more reactive 5-amino group on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration. researchgate.net These imine intermediates are often not isolated but are used directly in subsequent reactions. frontiersin.orgnih.gov
Similarly, 5,6-diaminouracil condenses with 1,2-dicarbonyl compounds. For instance, its reaction with ninhydrin (B49086) involves the initial condensation of the 5-amino group with the more electrophilic carbonyl group at the C-2 position of ninhydrin. scirp.org Subsequent intramolecular cyclization and dehydration lead to the formation of fused indenopteridine systems. scirp.org The reaction with other 1,2-diketones, such as benzil, is a classical method for constructing the pteridine (B1203161) ring system. thieme-connect.de The condensation with dimeric 4,5-dimethyl-orthobenzoquinone is employed in the synthesis of 6,7-dimethyl alloxazine (B1666890) (lumichrome). google.com
The reaction conditions for these condensations can vary. For example, the reaction with aromatic aldehydes can be carried out in dimethylformamide (DMF) under reflux. researchgate.net The condensation with ninhydrin can be performed in water at room temperature with pH adjustment using a base like triethylamine (B128534) or ammonium (B1175870) hydroxide. scirp.org
Table 1: Examples of Condensation Reactions of 5,6-Diaminouracil with Carbonyl Compounds
| Carbonyl Compound | Product Type | Reference |
|---|---|---|
| Aromatic Aldehydes | 5-(Arylidene-amino)-6-aminouracils (Schiff bases) | frontiersin.orgresearchgate.net |
| Ninhydrin | Indenopteridine derivatives | scirp.org |
| 1,2-Diketones (e.g., Benzil) | Pteridine derivatives | thieme-connect.de |
| Dimeric 4,5-dimethyl-orthobenzoquinone | 6,7-Dimethyl alloxazine | google.com |
Cyclization Reactions Leading to Heterocyclic Systems
The condensation products of 5,6-diaminouracil often serve as immediate precursors for cyclization reactions, yielding a diverse array of heterocyclic systems. These reactions are central to the synthesis of purines, pteridines, and alloxazines.
Xanthine (B1682287) Synthesis: 8-Substituted xanthines can be synthesized from 5,6-diaminouracil derivatives. frontiersin.orgnih.gov One common route involves the initial formation of a 6-amino-5-carboxamidouracil by reacting the diaminouracil with a carboxylic acid. frontiersin.orgnih.gov This amide intermediate then undergoes a dehydrative intramolecular cyclization to form the xanthine ring system. nih.gov Another pathway involves the oxidative cyclization of the 5-(arylidene- or alkylidene-amino)-6-aminouracil intermediates, which are formed from the condensation with aldehydes. frontiersin.orgnih.gov
Pteridine Synthesis: The reaction of 5,6-diaminouracil with α,β-dicarbonyl compounds is a direct method for synthesizing pteridines. For example, reaction with dialkyl dicyanofumarates in boiling ethanol (B145695) leads to the formation of 7-aminopteridin-6-carboxylates. beilstein-journals.org The mechanism involves the initial nucleophilic attack, followed by elimination of cyanoacetate (B8463686) and subsequent heterocyclization. beilstein-journals.org Similarly, [4+2]-cycloaddition reactions with ethyl 4-aryl(heteryl)-2,4-dioxobutanoates in refluxing acetic acid yield pteridinetrione derivatives regioselectively. researchgate.net
Alloxazine Synthesis: Alloxazine derivatives are formed by the condensation of 5,6-diaminouracil with o-quinones or their equivalents. google.comnih.gov The reaction of 5,6-diaminouracil sulfate (B86663) with dimeric 4,5-dimethyl-orthobenzoquinone in an aqueous solution yields 6,7-dimethyl alloxazine. google.com This approach is a suitable method for preparing non-fused aromatic flavins from 1,2-diketones and 5,6-diaminouracil. nih.gov
Electrophilic and Nucleophilic Reactions of the 5,6-Diaminouracil Moiety
The chemical character of the 5,6-diaminouracil moiety is defined by the interplay of its electron-rich amino groups and the electron-withdrawing nature of the uracil (B121893) ring.
Nucleophilic Reactivity: The two amino groups at the C5 and C6 positions are the primary sites of nucleophilic attack. It is well-established that the 5-amino group is more nucleophilic and thus more reactive towards electrophiles than the 6-amino group. frontiersin.orgresearchgate.net This enhanced reactivity is attributed to electronic factors within the molecule. This regioselectivity is consistently observed in acylation and condensation reactions, where the initial attack occurs at the 5-position. frontiersin.orgscirp.orgnih.gov For instance, in amide formation with carboxylic acids, the reaction exclusively yields 5-carboxamido derivatives. frontiersin.orgnih.gov
Electrophilic Reactivity: While the amino groups confer strong nucleophilic character, the uracil ring can also undergo electrophilic substitution, although this is less common than reactions at the amino groups. A key example is the nitrosation of 6-aminouracil (B15529) to form 6-amino-5-nitrosouracil, which is a precursor for the synthesis of 5,6-diaminouracil itself via reduction. nih.govorgsyn.org This reaction introduces a nitroso group at the electron-rich C5 position.
Mechanisms of Amide Formation from 5,6-Diaminouracil Derivatives
The formation of an amide bond at the 5-amino group of 5,6-diaminouracil is a crucial transformation for the synthesis of various bioactive molecules, particularly 8-substituted xanthines. frontiersin.org The regioselectivity of this reaction, favoring the 5-amino group, has been unambiguously confirmed by X-ray crystallography and multidimensional NMR experiments. frontiersin.orgnih.gov
Several methods are employed to facilitate this amide coupling:
Carbodiimide Coupling Reagents: An established method involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl). frontiersin.orgnih.gov In this process, the carboxylic acid is activated by EDC-HCl, forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the 5-amino group of the diaminouracil.
Modern Coupling Reagents: More recently, efficient coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) have been developed. frontiersin.orgnih.gov This method offers a rapid and high-yielding synthesis of 6-amino-5-carboxamidouracils. The reaction proceeds by activating the carboxylic acid with COMU, followed by dropwise addition of the diaminouracil derivative and a base like N,N-diisopropylethylamine (DIPEA) in DMF. frontiersin.orgnih.gov The reaction is often complete within minutes at room temperature, with the product precipitating upon addition of water. frontiersin.org
Carboxylic Acid Chloride Activation: Another approach requires the pre-activation of the carboxylic acid by converting it to its more reactive acid chloride derivative, typically using a reagent like thionyl chloride. frontiersin.orgnih.gov The resulting acid chloride then readily reacts with the 5-amino group of the diaminouracil. frontiersin.org
Table 2: Comparison of Amide Formation Methods for 5,6-Diaminouracil
| Method | Coupling Reagent/Activating Agent | Typical Conditions | Key Features | Reference(s) |
|---|---|---|---|---|
| Carbodiimide Coupling | EDC-HCl | DMF, 12-24 hours | Established method, moderate to good yields. | frontiersin.orgnih.gov |
| Modern Coupling | COMU, DIPEA | DMF, room temp, 5-10 mins | Fast, efficient, high yields, mild conditions, product precipitates. | frontiersin.orgnih.govnih.gov |
Oxidative and Reductive Transformations in 5,6-Diaminouracil Chemistry
5,6-Diaminouracil and its derivatives can undergo both oxidative and reductive transformations, which are key to their synthesis and further functionalization.
Oxidative Transformations: The electrochemical oxidation of 5,6-diaminouracil has been studied at pyrolytic graphite (B72142) electrodes. researchgate.net Between pH 0–4, the monocation of 5,6-diaminouracil undergoes a quasi-reversible 2-electron, 2-proton oxidation to form a di-imine species. researchgate.net This highly reactive di-imine then hydrolyzes in a stepwise manner, first to a quinoneimine and subsequently to alloxan (B1665706). researchgate.net In some cases, the alloxan formed can react with unoxidized 5,6-diaminouracil. researchgate.netscielo.br For example, the oxidation of 5,6-diamino-1,3-dimethyl-2,4-dioxopyrimidine by perrhenate (B82622) leads to 1,3-dimethylalloxan, which then condenses with the starting material to form a pyrimidopteridine derivative. scielo.br
Reductive Transformations: The most significant reductive transformation in this context is the synthesis of 5,6-diaminouracil itself. It is commonly prepared by the reduction of 6-amino-5-nitrosouracil. nih.govorgsyn.org A convenient and widely used reducing agent for this purpose is sodium hydrosulfite (Na₂S₂O₄). orgsyn.orgacs.org The reaction is typically carried out by adding sodium hydrosulfite to a heated aqueous slurry of the nitroso compound until the characteristic red color is bleached. orgsyn.org Other methods for this reduction include catalytic hydrogenation. orgsyn.orggoogle.comgoogle.com
Biological and Biochemical Research Applications of 5,6 Diaminouracil and Its Derivatives
Involvement in Purine (B94841) and Pyrimidine (B1678525) Metabolic Pathways
While 5,6-diaminouracil (B14702) is structurally related to precursors of purines and pyrimidines, its direct and extensive application in the analysis of these metabolic pathways is not widely documented in the available scientific literature. However, its role as a pyrimidine analog provides a basis for its potential, though perhaps underexplored, utility in these areas of research.
Interplay with Glucose Metabolism and Pentose Phosphate Pathway
The pentose phosphate pathway (PPP) is a fundamental process in glucose metabolism that produces precursors for nucleotide biosynthesis. Although pyrimidine metabolism is intrinsically linked to the PPP through the provision of ribose-5-phosphate, the use of 5,6-diaminouracil as a specific probe or modulator to investigate the interplay between pyrimidine metabolism and the PPP has not been a prominent feature in published research. Studies detailing the direct effects or applications of 5,6-diaminouracil in the context of glucose metabolism and the pentose phosphate pathway are limited.
Research on Nucleotide Biosynthesis and Degradation
As a diaminopyrimidine, 5,6-diaminouracil is a potential analog for intermediates in the biosynthesis and degradation of nucleotides. However, its specific use as a tool to probe or analyze these pathways in detail is not well-documented. While the metabolism of uracil (B121893) and its derivatives is a core component of nucleotide research, the application of 5,6-diaminouracil for these specific analytical purposes in research settings is not commonly reported.
Enzymatic Interactions and Modulatory Activities
The primary research applications of 5,6-diaminouracil lie in its ability to interact with specific enzymes, serving as a substrate analog or an inhibitor. These interactions have been instrumental in elucidating enzyme mechanisms and in the development of potential therapeutic agents.
Studies on Hydrolase Interactions (e.g., PucM, Hydroxyisouracil Hydrolase)
A significant research application of 5,6-diaminouracil is its use as a substrate analog for certain hydrolases involved in the ureide pathway.
PucM: The crystal structure of PucM, a hydrolase from Bacillus subtilis involved in the ureide pathway, has been determined in a complex with 5,6-diaminouracil nih.govpnas.org. In these studies, 5,6-diaminouracil served as a substrate analog, allowing researchers to investigate the active site of the enzyme and propose a mechanism for its hydrolytic activity nih.govpnas.org.
Hydroxyisourate Hydrolase: 5,6-Diaminouracil has been reported to act as a slow, alternative substrate for hydroxyisourate hydrolase nih.gov. This property has been exploited to investigate the catalytic mechanism of this enzyme, which is otherwise challenging to study due to the instability of its natural substrate, 5-hydroxyisourate nih.gov.
| Enzyme | Organism | Role of 5,6-Diaminouracil | Research Finding |
| PucM | Bacillus subtilis | Substrate Analog | Aided in the determination of the crystal structure and elucidation of the active site and catalytic mechanism. nih.govpnas.org |
| Hydroxyisourate Hydrolase | Glycine max (Soybean) | Slow, Alternative Substrate | Enabled the investigation of the enzyme's catalytic mechanism due to the instability of the natural substrate. nih.gov |
Inhibition Studies of Thymidine Phosphorylase
Derivatives of 5,6-diaminouracil have been synthesized and investigated as inhibitors of thymidine phosphorylase (TP), an enzyme implicated in angiogenesis and cancer progression. While the inhibitory activity of the parent 5,6-diaminouracil is not extensively reported, various substituted uracil derivatives have shown significant inhibitory potential.
Research has focused on novel 5,6-disubstituted uracils, with some bis-uracil conjugates being identified as potent inhibitors of both human and Escherichia coli thymidine phosphorylases nih.gov. For instance, studies on 5-substituted 6-aminouracils have identified compounds with notable inhibitory effects.
Below is a table summarizing the inhibitory activities of some 5,6-disubstituted uracil derivatives against thymidine phosphorylase.
| Compound | Target Enzyme | Inhibition Data (IC50) | Reference |
| 5-Bromo-6-aminouracil | Human Placenta dThdPase | 7.6 µM | wikipedia.org |
| 5-Cyano-6-[3-(methylamino)propyl]-uracil | Human Placenta dThdPase | 3.8 µM | wikipedia.org |
| 6-Amino-5-bromouracil (6A5BU) | Thymidine Phosphorylase | Reference Compound | semanticscholar.org |
Influence on Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity
Glucose-6-phosphate dehydrogenase (G6PDH) is a critical enzyme in cellular metabolism, particularly in the pentose phosphate pathway, which is a major source of NADPH. NADPH is essential for protecting cells from oxidative damage. nih.govcaymanchem.com The activity of G6PDH is crucial for cell growth and survival, and its inhibition can lead to increased susceptibility to oxidative stress. nih.gov
Extensive searches of scientific literature have not yielded any studies that specifically investigate the influence of 5,6-diaminouracil or its semisulfate salt on the activity of Glucose-6-Phosphate Dehydrogenase (G6PDH). While the biological activities of uracil derivatives have been a subject of considerable research, the direct interaction of 5,6-diaminouracil with G6PDH has not been reported.
Molecular Interactions and Binding Studies
DNA Binding, Chelation, and Fragmentation Research
The interaction of small molecules with DNA is a key area of research in the development of new therapeutic agents. For 5,6-diaminouracil and its derivatives, research has suggested potential DNA binding and fragmentation activities.
Some derivatives of 6-amino-2-thiouracil, a related compound, have demonstrated the ability to bind, chelate, and fragment DNA. researchgate.net This suggests that the uracil scaffold, and particularly the presence of amino groups, may play a role in these interactions. One study on 5-cinnamoyl-6-aminouracils found that these compounds adopt an extended planar conformation. This structural feature is consistent with a possible stacking interaction between the compound and the nucleic bases of DNA, suggesting a potential for intercalation. nih.gov
While direct studies on the DNA fragmentation capabilities of 5,6-diaminouracil are limited, research on related compounds like 5-fluorouracil has shown that it can induce DNA fragmentation in cancer cells. nih.gov This fragmentation is a hallmark of apoptosis, or programmed cell death. wikipedia.org The generation of uracil radicals from 5-halouracils can also lead to DNA strand breaks through the abstraction of hydrogen atoms from the sugar-phosphate backbone. nih.gov
Protein-Ligand Interaction Analysis: Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target. This method is instrumental in modern drug design. wikipedia.org In the context of 5,6-diaminouracil analogues, molecular docking studies have been employed to elucidate their potential mechanisms of action, particularly in anticancer research.
The general workflow for such studies involves preparing the 3D structures of the ligand and the target protein, defining a binding site on the protein, and then using a docking algorithm to predict the most favorable binding poses. The results are then analyzed to understand the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to the binding affinity.
Investigations into Structure-Activity Relationships (SAR)
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. These studies guide the optimization of lead compounds to enhance their efficacy and reduce potential side effects.
In the case of 5,6-diaminouracil derivatives, SAR studies have been conducted to identify key structural features responsible for their anticancer activity. A study on 5-cinnamoyl-6-aminouracils determined structure-activity relationships from their biological interactions with DNA and their cytotoxic and in vivo anticancer activities. nih.gov For example, it was found that 1,3-dimethyl-5-cinnamoyl-6-aminouracil showed in vivo activity against P388 leukemia. nih.gov Furthermore, the introduction of a hydrophilic side chain on the 6-amino group in compounds like 1,3-dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil and 1,3-dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil resulted in cytotoxic activity against L1210 leukemia in vitro. nih.gov
These findings highlight the importance of substituents at the N1, N3, C5, and C6 positions of the uracil ring in modulating the biological activity of these compounds.
Advanced Biological Activity Profiling of 5,6-Diaminouracil Analogues
Anticancer Activity Research (e.g., against specific cell lines)
Derivatives of 5,6-diaminouracil have been the subject of research for their potential as anticancer agents. Various analogues have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines.
One notable study investigated a series of 5-cinnamoyl-6-aminouracil derivatives. nih.gov Among these, 1,3-dimethyl-5-cinnamoyl-6-aminouracil was found to be active in vivo against P388 leukemia. nih.gov Additionally, two other derivatives, 1,3-dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil and 1,3-dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil , exhibited cytotoxic activity in vitro against L1210 leukemia. nih.gov
In another study, a series of 5,5’-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives were synthesized and tested for their anticancer activity against HeLa (cervical cancer) cell lines. researchgate.net The results showed that all the synthesized compounds exhibited better anticancer activity than the standard drug, 5-fluorouracil. researchgate.net
Furthermore, research on 6-aryl-5-cyano thiouracils, which share a similar structural backbone, has also demonstrated promising anticancer activity. Selected compounds from this class showed potent growth inhibitory effects toward non-small cell lung cancer HOP-92 and leukemia MOLT-4 cell lines. nih.gov
These studies underscore the potential of modifying the 5,6-diaminouracil scaffold to develop novel and effective anticancer agents. The table below summarizes the anticancer activity of some of these derivatives.
| Compound/Derivative | Cancer Cell Line | Activity |
| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | P388 leukemia | In vivo activity (percent T/C = 124) nih.gov |
| 1,3-Dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil | L1210 leukemia | In vitro cytotoxic activity nih.gov |
| 1,3-Dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil | L1210 leukemia | In vitro cytotoxic activity nih.gov |
| 5,5’-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives | HeLa (cervical cancer) | Better anticancer activity than 5-fluorouracil researchgate.net |
| 6-Aryl-5-cyano thiouracils | HOP-92 (non-small cell lung cancer), MOLT-4 (leukemia) | Potent growth inhibitory effect nih.gov |
Antiviral and Antimicrobial Research
While direct studies on the antiviral and antimicrobial properties of 5,6-diaminouracil are not extensively documented in publicly available research, the broader class of uracil derivatives has been a major focus of investigation for new therapeutic agents. The uracil scaffold is a key component of nucleic acids, making its analogues potential inhibitors of viral and bacterial replication enzymes.
Research into uracil derivatives has shown that substitutions at various positions on the pyrimidine ring can lead to significant biological activity. For instance, 5-substituted and 6-substituted uracil derivatives have been synthesized and evaluated for their chemotherapeutic potential. Studies have revealed that certain 5-alkyl-6-(4-substituted-1-piperazinyl)uracils exhibit broad-spectrum antibacterial activity. Specifically, a derivative with a 3-trifluoromethylphenyl-1-piperazinyl group at the 6-position showed marked inhibitory effects against a range of bacteria nih.gov. In contrast, a study on substituted 5,6-dihydro-5-nitrouracils found no significant inhibition of growth against several strains of bacteria and fungi, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans nih.gov.
In the realm of antiviral research, 6-amino substituted uracil derivatives have demonstrated notable anti-HIV activity. For example, 6-amino-1-benzyl-3-(3,5-dimethylbenzyl) uracil was identified as a highly active and selective inhibitor of HIV-1 replication in vitro. It is hypothesized that the 6-amino group can form a hydrogen bond with the amide group of HIV-1 reverse transcriptase, contributing to its inhibitory effect researchgate.net. The closely related 5-aminouracil has also been noted for its potential antitumor, antibacterial, and antiviral properties nih.gov. These findings underscore the importance of the amino substitutions on the uracil ring for biological activity and suggest that 5,6-diaminouracil could be a valuable scaffold for developing novel antimicrobial and antiviral agents, though specific research on this compound is needed.
Table 1: Antimicrobial Activity of Selected Uracil Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Specific Derivative Example | Target Organisms | Observed Activity |
|---|---|---|---|
| 5-Alkyl-6-piperazinyluracils | 6-(4-(3-trifluoromethylphenyl)piperazin-1-yl)uracil derivative | Gram-positive and Gram-negative bacteria | Potent broad-spectrum antibacterial activity nih.gov |
| 5,6-Dihydro-5-nitrouracils | Various substituted derivatives | E. coli, P. aeruginosa, S. aureus, C. albicans | No significant inhibition of growth nih.gov |
| 6-Aminouracil (B15529) Derivatives | 6-amino-1-benzyl-3-(3,5-dimethylbenzyl) uracil | Human Immunodeficiency Virus-1 (HIV-1) | Highly active and selective inhibitor researchgate.net |
| 5-Aminouracil | 5-Aminouracil | General | Reported antitumor, antibacterial, and antiviral properties nih.gov |
Antioxidant Activity and Free Radical Process Inhibition
Derivatives of 5,6-diaminouracil have been synthesized and evaluated for their ability to counteract oxidative stress. A study focused on novel agents against free radical processes investigated a series of N-alkylated 5,6-diaminouracils. The research demonstrated that long-chain derivatives of 5,6-diaminouracil exhibit significant inhibitory activity against lipid peroxidation induced by oxygen radicals in bovine heart mitochondria.
The antioxidant activity of these compounds was found to be related to their lipophilicity and their capacity to reduce the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical. When tested against the azo-initiated peroxidation of methyl linoleate, the diaminouracil derivatives showed a strong ability to reduce the propagation rate of lipid radicals. It was determined that they were capable of deactivating approximately one mole of lipid radical per mole of the compound in an organic solvent. Specifically, decyl- and dodecyldiaminouracils were identified as promising candidates for further investigation due to their potent antioxidant effects.
Anti-inflammatory Investigations
In the reviewed scientific literature, no specific studies were found that directly investigate the anti-inflammatory properties of 5,6-diaminouracil or its semisulfate salt. While the broader class of pyrimidine derivatives has been explored for various pharmacological activities, dedicated research into the anti-inflammatory potential of 5,6-diaminouracil appears to be a gap in the current body of scientific evidence.
5,6-Diaminouracil as a Research Intermediate for Bioactive Compounds
5,6-Diaminouracil is a crucial chemical intermediate, primarily utilized in the synthesis of more complex heterocyclic compounds with significant biological activities. Its two adjacent amino groups provide reactive sites for cyclization reactions, making it a foundational building block for fused-ring systems like purines and xanthines.
Precursor in Xanthine (B1682287) and Purine Derivative Synthesis for Biological Screening
The most prominent application of 5,6-diaminouracil as a research intermediate is in the synthesis of 8-substituted xanthine derivatives nih.govchemrxiv.org. Xanthines are a class of compounds that includes naturally occurring alkaloids like caffeine (B1668208) and theophylline (B1681296), which are known for their effects as adenosine (B11128) receptor antagonists. Synthetic 8-substituted xanthines have been developed as highly potent and selective antagonists for specific adenosine receptor subtypes, particularly the A2A receptor. These A2A receptor antagonists are being investigated as potential therapeutics for neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease, as well as for cancer immunotherapy nih.gov.
The synthesis of these bioactive xanthines often begins with a 5,6-diaminouracil derivative. A common synthetic route involves the condensation of a 5,6-diaminouracil with a carboxylic acid to form a 6-amino-5-carboxamidouracil intermediate nih.govchemrxiv.orgnih.gov. This amide is then cyclized, typically under basic conditions, to form the fused imidazole (B134444) ring of the xanthine core. This method allows for the introduction of a wide variety of substituents at the 8-position of the xanthine, enabling the fine-tuning of the compound's pharmacological properties for biological screening. For instance, the condensation of 5,6-diaminouracil derivatives with different carboxylic acids has been used to prepare precursors for 8-arylethynylxanthines, a class of photochemically stable and potent A2A adenosine receptor antagonists nih.gov. Similarly, 1,3-dialkyl-5,6-diaminouracil is a key intermediate that can be condensed with aldehydes to produce 1,3,8-trisubstituted xanthines srce.hr.
Table 2: Role of 5,6-Diaminouracil in the Synthesis of Bioactive Xanthines This table is interactive. You can sort and filter the data.
| Starting Material | Reaction | Intermediate | Final Product Class | Biological Target | Therapeutic Potential |
|---|---|---|---|---|---|
| 5,6-Diaminouracil derivatives | Condensation with carboxylic acids | 6-Amino-5-carboxamidouracils nih.govchemrxiv.orgnih.gov | 8-Substituted xanthines nih.govchemrxiv.org | Adenosine A2A Receptor nih.gov | Parkinson's disease, Alzheimer's disease, Cancer Immunotherapy nih.gov |
| 1,3-Dialkyl-5,6-diaminouracil | Condensation with aldehydes | Imine derivative | 1,3,8-Trisubstituted xanthines srce.hr | Not specified | Not specified |
| 5,6-Diaminouracils | Coupling with carboxaldehyde using BDMS | Imine or aminal intermediate | 8-Substituted xanthines srce.hr | Not specified | Not specified |
Application in Modified Carbon Paste Ion-Selective Electrodes
The direct application of 5,6-diaminouracil in the fabrication of modified carbon paste ion-selective electrodes is not well-documented in the available literature. However, a closely related derivative, uracil-5,6-diamino-2-thio hydrochloride (UDTH), has been utilized as a neutral carrier in the development of a potentiometric membrane sensor. This sensor was designed for the selective determination of the anti-inflammatory drug etoricoxib.
In this application, the sensor was constructed using a polyvinyl chloride (PVC) matrix, where an ion-pair complex of etoricoxib and UDTH served as the electroactive material. The electrode demonstrated a near-Nernstian response to etoricoxib over a wide concentration range and exhibited good stability, a reasonable response time, and a broad working pH range. This research highlights the potential of diaminouracil derivatives to act as ionophores in electrochemical sensors, although it does not specifically involve a carbon paste electrode matrix. The ability of the diaminouracil structure to form selective complexes suggests that 5,6-diaminouracil itself could be explored for similar applications in the future.
Future Directions and Emerging Research Avenues for 5,6 Diaminouracil Semisulfate
Development of Novel Synthetic Methodologies
While established routes to 5,6-diaminouracil (B14702) derivatives exist, the future of its application hinges on the development of more efficient, sustainable, and versatile synthetic protocols. A primary focus is on the regioselective acylation of the 5- or 6-amino group, which is critical for the synthesis of precursors for bioactive molecules like 8-substituted xanthines. frontiersin.org
Emerging research is moving away from harsh reagents towards milder and more efficient coupling methods. A significant advancement has been the use of modern coupling reagents like COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which allows for the rapid and high-yield synthesis of 6-amino-5-carboxamidouracils. frontiersin.org This method is notable for its mild conditions and the precipitation of pure products directly from the reaction mixture, often in minutes. frontiersin.org
Future work will likely concentrate on:
Green Chemistry Approaches: Expanding the use of environmentally benign solvents and catalytic systems to reduce waste and improve the safety profile of synthetic procedures.
Flow Chemistry: Implementing continuous flow processes for the synthesis of 5,6-diaminouracil derivatives to enhance control over reaction parameters, improve scalability, and increase safety.
Enzymatic Synthesis: Exploring biocatalytic methods to achieve high stereoselectivity and regioselectivity in derivatization, which is often challenging with traditional chemical methods.
One-Pot Reactions: Designing multi-component, one-pot syntheses to construct complex heterocyclic systems from 5,6-diaminouracil in a single, efficient operation.
A summary of yields for various 6-amino-5-carboxamidouracil derivatives synthesized using the efficient COMU coupling method is presented below.
| N-Substituent (R) | Carboxylic Acid | Yield (%) |
| Methyl | Benzoic acid | 78% |
| Ethyl | 3-Phenylpropanoic acid | 90% |
| Propargyl | 3-(3-methoxyphenyl)acrylic acid | 83% |
| Ethyl | Cinnamic acid | 80% |
This table presents a selection of data from studies on novel synthetic methodologies. frontiersin.org
Advanced Computational and Mechanistic Studies
The conformational complexity of 5,6-diaminouracil derivatives, such as the potential for different tautomers and cis/trans amide bond conformers, presents a significant area for investigation. nih.gov Advanced computational and mechanistic studies are crucial for understanding the structure-property relationships that govern the biological activity and material characteristics of these compounds.
Density Functional Theory (DFT) calculations have been successfully employed to investigate the vibrational spectra and structure of 5,6-diaminouracil. nih.gov Such computational approaches, in synergy with experimental techniques like dynamic and 2D-NMR spectroscopy and X-ray crystallography, are essential for: nih.gov
Conformational Analysis: Elucidating the preferred conformations of flexible derivatives in solution and the solid state. For example, studies on 6-amino-5-carboxamidouracils have shown the presence of both cis and trans amide rotamers, with the trans conformer generally being more stable. nih.gov
Reaction Mechanisms: Modeling reaction pathways to predict regioselectivity and optimize conditions for desired products. This is particularly relevant for the selective functionalization of the two different amino groups.
Predicting Properties: Calculating electronic properties to predict reactivity, spectroscopic signatures, and potential for intermolecular interactions, which is vital for designing molecules with specific functions.
Future research will likely involve more sophisticated modeling techniques, including molecular dynamics simulations to study the interaction of 5,6-diaminouracil-based ligands with biological targets and quantum mechanics/molecular mechanics (QM/MM) methods to investigate enzymatic reactions involving these scaffolds.
Elucidation of Undiscovered Biological Roles and Pathways
The primary biological significance of 5,6-diaminouracil lies in its role as a key intermediate for the synthesis of xanthine (B1682287) derivatives, which are potent antagonists of adenosine (B11128) receptors. nih.gov These receptors are important drug targets for neurodegenerative diseases like Parkinson's and Alzheimer's disease, as well as for cancer immunotherapy. nih.gov
However, the full biological potential of the 5,6-diaminouracil scaffold is likely yet to be realized. Emerging research has shown that derivatives can possess other important biological activities. For instance, a series of N-alkylated 5,6-diaminouracils with long chains demonstrated significant inhibitory activity against oxygen radical-induced lipid peroxidation, highlighting their potential as powerful antioxidants. nih.gov
Future research avenues in this area include:
Broad-Spectrum Screening: Testing libraries of diverse 5,6-diaminouracil derivatives against a wide range of biological targets, including kinases, proteases, and metabolic enzymes, to uncover new therapeutic potentials.
Antimicrobial and Antiviral Activity: Investigating the potential of novel derivatives as antimicrobial or antiviral agents, given the central role of the pyrimidine (B1678525) scaffold in nucleic acid biology.
Mechanism of Action Studies: For any new activities discovered, detailed mechanistic studies will be essential to understand how these compounds exert their effects at a molecular level.
Exploration of New Therapeutic Targets Based on 5,6-Diaminouracil Scaffolds
The chemical versatility of 5,6-diaminouracil makes it an ideal starting point for generating scaffolds aimed at novel and challenging therapeutic targets. The ability to construct complex, fused heterocyclic systems allows for the creation of three-dimensional structures capable of interacting with specific protein binding sites.
While the focus has largely been on adenosine receptors, future exploration could target:
Enzyme Inhibition: The uracil (B121893) core is a known feature of many enzyme inhibitors, such as those targeting thymidylate synthase in cancer therapy. researchgate.net New derivatives could be designed to target other enzymes implicated in disease.
Protein-Protein Interactions (PPIs): Developing molecules that can modulate PPIs is a growing area in drug discovery. The rigid, polycyclic structures that can be synthesized from 5,6-diaminouracil may serve as effective scaffolds for this purpose.
Epigenetic Targets: Designing derivatives that can interact with proteins involved in epigenetic modifications, such as histone acetyltransferases or methyltransferases, which are increasingly recognized as important cancer targets.
Ion Channels and Transporters: Exploring the potential of 5,6-diaminouracil-based compounds to modulate the activity of various ion channels or transporters.
The development of new chemical scaffolds is crucial for expanding the range of druggable targets and addressing diseases with unmet medical needs. digitellinc.com The 5,6-diaminouracil framework provides a promising platform for these endeavors.
Applications in Materials Science and Analytical Chemistry
Beyond its biomedical potential, the 5,6-diaminouracil scaffold has properties that make it attractive for applications in materials science and analytical chemistry. The electron-rich, aromatic nature of its derivatives, combined with their capacity for self-assembly through hydrogen bonding, opens up several possibilities.
Polymer Science: 5,6-diamino-1,3-dimethyluracil (B14760) has been shown to improve the processability and thermal stability of poly(vinyl chloride) (PVC), suggesting a future role for these compounds as specialized polymer additives. acs.org
Organic Electronics: The planar, conjugated systems that can be built from 5,6-diaminouracil are candidates for development as organic semiconductors, chromophores for dyes, or components of organic light-emitting diodes (OLEDs).
Supramolecular Chemistry: The hydrogen bonding capabilities of the uracil core can be exploited to construct well-ordered supramolecular assemblies, such as gels, liquid crystals, or molecular networks.
Analytical Reagents: The amino groups can be functionalized to create selective chelating agents for metal ions. The resulting complexes could be used as sensors, with detection based on a colorimetric or fluorometric response.
In analytical chemistry, 5,6-diaminouracil derivatives serve as important subjects for the application and development of advanced analytical techniques. The unambiguous structural confirmation of its reaction products often requires a combination of methods, including multidimensional NMR (HMBC, NOESY) and single-crystal X-ray analysis, thereby driving innovation in structural elucidation. frontiersin.org
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5,6-diaminouracil semisulfate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is commonly synthesized via coupling reactions of 5,6-diaminouracil derivatives. A key method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) as a coupling reagent under mild conditions, achieving yields >80% . Alternative approaches involve activating carboxylic acids to acid chlorides before reacting with diaminouracil precursors . Yield optimization requires precise pH control (6.5–7.5) and temperature (25–30°C) to minimize side products like hydrolyzed intermediates . Purity is typically confirmed via HPLC with UV detection at 254 nm .
Q. How can researchers characterize the antioxidant activity of 5,6-diaminouracil derivatives in lipid peroxidation assays?
- Methodological Answer : Antioxidant efficacy is evaluated using:
- Lipid peroxidation inhibition : Bovine heart mitochondria are exposed to oxygen radicals, with IC50 values determined via thiobarbituric acid-reactive substances (TBARS) assay. Long-chain derivatives (e.g., dodecyl-diaminouracils) show IC50 <1 µM, outperforming trolox C and α-tocopherol .
- Radical scavenging : DPPH (1,1-diphenyl-2-picrylhydrazyl) reduction assays quantify electron-donating capacity. Absorbance at 517 nm is monitored, with activity correlating to lipophilicity (log P >3.5) .
- Kinetic studies : Azo-initiated peroxidation of methyl linoleate in organic solvents measures propagation rates. Diaminouracils deactivate ~1 mol lipid radical per mole compound, indicating chain-breaking activity .
Q. What spectroscopic techniques are most effective for structural elucidation of 5,6-diaminouracil derivatives?
- Methodological Answer :
- NMR : NMR (250–400 MHz) in DMSO-d6 identifies amine protons (δ 10.5–11.0 ppm) and alkyl chain integration (e.g., butyl groups at δ 0.89–1.53 ppm) . NMR confirms carbonyl (δ 150–160 ppm) and aromatic carbon environments .
- HRMS : High-resolution mass spectrometry (ESI+) validates molecular ions (e.g., [M+H] at m/z 305.0800 for chlorobenzyl derivatives) .
- FTIR : Stretching vibrations for NH (3350–3450 cm) and C=O (1650–1750 cm) confirm functional groups .
Advanced Research Questions
Q. How can experimental design address contradictions in reported antioxidant mechanisms of this compound?
- Methodological Answer : Discrepancies arise from varying assay conditions (e.g., solvent polarity, radical sources). To resolve this:
- Standardize lipid models : Compare activity in homogeneous (methyl linoleate in hexane) vs. heterogeneous (liposomal) systems to differentiate membrane permeability effects .
- Time-resolved EPR : Track radical scavenging kinetics in real-time to distinguish hydrogen-atom transfer vs. electron-transfer pathways .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict bond dissociation energies of NH groups to identify active sites .
Q. What strategies optimize the solubility and bioavailability of 5,6-diaminouracil derivatives for in vivo studies?
- Methodological Answer :
- Lipid conjugation : Attaching C10–C12 alkyl chains enhances log P values (>4.0) and micelle incorporation, improving intestinal absorption .
- Cocrystallization : Semisulfate salt formation increases aqueous solubility by 30% compared to freebase forms, confirmed via phase-solubility diagrams .
- Nanoformulation : Encapsulation in PLGA nanoparticles (100–200 nm diameter) achieves sustained release profiles in simulated gastric fluid (pH 1.2) .
Q. How do researchers reconcile in vitro antioxidant potency with limited in vivo efficacy in preclinical models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life (t) and tissue distribution via LC-MS/MS. Rapid hepatic clearance (t <2 hrs) often explains efficacy gaps .
- Metabolite identification : Incubate derivatives with liver microsomes to detect inactive sulfated or glucuronidated metabolites .
- Combination therapy : Co-administer with CYP450 inhibitors (e.g., ketoconazole) to prolong bioavailability .
Data Analysis and Validation
Q. What statistical approaches are critical for validating dose-response relationships in antioxidant assays?
- Methodological Answer :
- Nonlinear regression : Fit IC50 curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate Hill slopes and confidence intervals .
- ANOVA with post hoc tests : Compare treatment groups (e.g., derivatives vs. controls) with Tukey’s HSD to control type I errors .
- Robustness testing : Repeat assays under varied conditions (e.g., ±10% serum albumin) to assess reproducibility .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and terminate at consistent conversion rates (>95%) .
- Design of experiments (DoE) : Use response surface methodology (RSM) to optimize factors like stoichiometry (1:1.2 molar ratio) and mixing speed .
- Stability studies : Accelerated degradation tests (40°C/75% RH) identify hygroscopicity-driven impurities, guiding storage protocols (desiccated, −20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
